Cas no 3909-12-4 (Threonic Acid)
Threonic Acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,3R)-2,3,4-trihydroxybutanoic acid
- DL-erythronic acid
- DL-Erythronsaeure
- Inaktive Erythronsaeure
- threo-2,3,4-Trihydroxybutyrate
- threo-2,3,4-Trihydroxybutyric acid
- Threonic acid
- Threonic Acid
-
- Inchi: 1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)
- InChI Key: JPIJQSOTBSSVTP-UHFFFAOYSA-N
- SMILES: OCC(C(C(=O)O)O)O
Computed Properties
- Exact Mass: 136.03700
- Monoisotopic Mass: 136.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.65
- Boiling Point: 518.9°C at 760 mmHg
- Flash Point: 281.7°C
- Refractive Index: 1.56
- PSA: 97.99000
- LogP: -2.21490
Threonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T405585-100mg |
Threonic Acid |
3909-12-4 | 100mg |
$ 130.00 | 2022-06-02 | ||
| TRC | T405585-500mg |
Threonic Acid |
3909-12-4 | 500mg |
$ 540.00 | 2022-06-02 | ||
| TRC | T405585-1g |
Threonic Acid |
3909-12-4 | 1g |
$ 1045.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130243-1g |
Threonic acid |
3909-12-4 | 98% | 1g |
¥3927.00 | 2024-05-15 |
Threonic Acid Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Threonic Acid
Introduction to (2S,3R)-2,3,4-trihydroxybutanoic acid (CAS No. 3909-12-4)
(2S,3R)-2,3,4-trihydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 3909-12-4, is a chiral organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of polyhydroxy carboxylic acids, characterized by the presence of three hydroxyl groups arranged in a specific stereoscopic configuration. The precise stereochemistry at the C2 and C3 positions, denoted as (2S,3R), imparts distinct biochemical activities that make this molecule a subject of intense study in drug discovery and metabolic pathways.
The molecular structure of (2S,3R)-2,3,4-trihydroxybutanoic acid consists of a four-carbon backbone with hydroxyl functional groups at positions 2, 3, and 4. This arrangement results in a molecule with high solubility in polar solvents, making it suitable for biological assays and synthetic applications. The stereochemical purity of this compound is crucial for its biological activity, as enantiomers often exhibit differing pharmacological effects despite having identical chemical formulas.
In recent years, (2S,3R)-2,3,4-trihydroxybutanoic acid has been studied for its potential role in modulating metabolic pathways and as a precursor in the synthesis of bioactive molecules. Research has highlighted its significance in understanding the biochemistry of glycolysis and gluconeogenesis, where it serves as an intermediate that can influence energy homeostasis. The compound’s ability to interact with enzymes and receptors has also been explored in the context of developing novel therapeutic agents.
One of the most compelling areas of research involving (2S,3R)-2,3,4-trihydroxybutanoic acid is its application in synthetic biology and enzyme engineering. The unique stereochemistry of this molecule allows it to serve as a chiral building block for constructing more complex organic compounds. For instance, researchers have utilized it as a starting material for synthesizing derivatives with enhanced bioavailability or targeted biological activity. This has opened up new avenues for drug development, particularly in the realm of enzyme inhibitors and metabolic modulators.
Furthermore, studies have demonstrated that (2S,3R)-2,3,4-trihydroxybutanoic acid can act as a signaling molecule in cellular processes. Its metabolites have been found to influence gene expression and protein phosphorylation pathways, suggesting its involvement in cellular communication and regulation. These findings underscore the importance of this compound in understanding complex biological systems and its potential as a therapeutic intervention.
The pharmaceutical industry has taken notice of (2S,3R)-2,3,4-trihydroxybutanoic acid due to its structural similarity to known bioactive compounds. Researchers are exploring its derivatives as candidates for treating metabolic disorders such as diabetes and obesity. By leveraging its unique stereochemical properties, scientists aim to design molecules that can selectively target specific enzymes or receptors involved in these conditions. Preliminary studies have shown promising results in animal models, indicating that further clinical investigation is warranted.
From a synthetic chemistry perspective,(2S,3R)-2,3,4-trihydroxybutanoic acid offers a versatile platform for developing new synthetic methodologies. Its polyhydroxyl structure provides multiple sites for functionalization via esterification、etherification、or oxidation reactions. These modifications can lead to novel compounds with tailored properties for pharmaceutical or industrial applications. The compound’s stability under various reaction conditions also makes it an attractive choice for large-scale synthesis.
The environmental impact of (2S,3R)-2,3,4-trihydroxybutanoic acid has also been examined in recent studies。Biodegradation experiments have shown that it can be metabolized by certain microorganisms,suggesting minimal persistence in natural ecosystems。This biodegradability is an important factor when considering its use in industrial processes or agricultural applications,as it reduces environmental contamination risks。
In conclusion,(2S,3R)-24trihydroxybutanoic acid (CAS No。39。09124) is a multifaceted compound with significant implications across multiple scientific disciplines。Its unique stereochemistry、biochemical activities、and synthetic versatility make it a valuable asset in pharmaceutical research、biotechnology、and environmental science。As our understanding of its properties continues to evolve,so too will its applications,leading to new breakthroughs in medicine、materials science,and beyond。
3909-12-4 (Threonic Acid) Related Products
- 133-37-9(DL-Tartaric acid)
- 87-69-4(L(+)-Tartaric acid)
- 97-67-6(L-(-)-Malic Acid)
- 526-95-4(D-Gluconic acid)
- 868-14-4(Potassium Bitartrate)
- 526-99-8(Galactaric acid)
- 921-53-9(Potassium tartarate)
- 636-61-3(D-(+)-Malic acid)
- 299-27-4(D-Gluconic Acid Potassium Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)